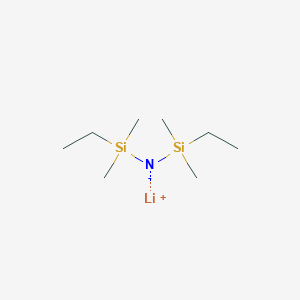

Lithium bis(dimethylethylsilyl)amide

Description

Lithium bis(dimethylethylsilyl)amide (CAS 300585-49-3), with the molecular formula [C₂H₅(CH₃)₂Si]₂NLi, is a bulky bis(silyl)amide compound. Its steric hindrance arises from the dimethylethylsilyl groups, which significantly influence its structural and reactivity profiles. This compound is part of a broader class of alkali metal bis(silyl)amides used in organometallic synthesis, particularly for stabilizing low-coordination metal complexes .

Properties

CAS No. |

300585-49-3 |

|---|---|

Molecular Formula |

C8H22LiNSi2 |

Molecular Weight |

195.4 g/mol |

IUPAC Name |

lithium;bis[ethyl(dimethyl)silyl]azanide |

InChI |

InChI=1S/C8H22NSi2.Li/c1-7-10(3,4)9-11(5,6)8-2;/h7-8H2,1-6H3;/q-1;+1 |

InChI Key |

AXPPAKIFWZPHCR-UHFFFAOYSA-N |

SMILES |

[Li+].CC[Si](C)(C)[N-][Si](C)(C)CC |

Canonical SMILES |

[Li+].CC[Si](C)(C)[N-][Si](C)(C)CC |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Strong Base in Organic Reactions

LiHMDS is primarily utilized as a strong non-nucleophilic base in organic chemistry. It has a pKa of approximately 26, making it less basic than other lithium bases like LDA (Lithium diisopropylamide), which has a pKa around 36 . Its sterically hindered nature allows it to engage in various reactions without acting as a nucleophile, making it suitable for forming organolithium compounds such as acetylides and lithium enolates. This property is particularly useful in carbon-carbon bond-forming reactions, including:

- Fráter–Seebach Alkylation

- Mixed Claisen Condensations

LiHMDS can also facilitate the synthesis of complex molecules, such as tetrasulfur tetranitride by reacting with sulfur dichloride .

Table 1: Key Reactions Involving LiHMDS

| Reaction Type | Description |

|---|---|

| Fráter–Seebach Alkylation | Formation of alkylated products from carbonyl compounds. |

| Mixed Claisen Condensation | Coupling of esters to form β-keto esters or β-lactones. |

| Synthesis of Tetrasulfur Tetranitride | Reaction with sulfur dichloride to yield S4N4. |

Coordination Chemistry

Ligand for Metal Complexes

LiHMDS acts as a ligand in coordination chemistry, reacting with various metal halides through salt metathesis reactions to produce metal bis(trimethylsilyl)amides. These complexes are often more soluble in nonpolar solvents compared to their metal halide counterparts, enhancing their reactivity .

Table 2: Metal Complexes Formed with LiHMDS

| Metal Halide | Resulting Complex | Solubility Characteristics |

|---|---|---|

| ScCl3 | Sc[N(Si(CH3)3)2]3 | Lipophilic, soluble in nonpolar solvents |

| TiCl4 | Ti[N(Si(CH3)3)2]4 | Enhanced reactivity due to steric bulk |

| FeCl2 | Fe[N(Si(CH3)3)2]2 | Discrete monomeric complexes |

Materials Science

Atomic Layer Deposition (ALD)

LiHMDS is utilized as a precursor for atomic layer deposition (ALD) processes, particularly for lithium-containing materials. It facilitates the controlled delivery of lithium atoms during the deposition of thin films, crucial for applications in advanced battery technologies and electronic devices .

Case Study: ALD of Lithium Titanate

In a study on lithium titanate (Li4Ti5O12) thin films, LiHMDS was employed to achieve precise control over the film's thickness and composition. The resulting films exhibited enhanced electrochemical performance suitable for ultrafast charging applications .

Battery Technology

Electrolyte Additive in Lithium Batteries

LiHMDS serves as an electrolyte additive in non-aqueous lithium metal batteries. It acts as a scavenger for hydrofluoric acid (HF), forming a robust cathode/electrolyte interphase (CEI) that suppresses undesirable side reactions . This application is critical in improving battery stability and longevity.

Table 3: Benefits of LiHMDS in Battery Applications

| Application | Benefit |

|---|---|

| Electrolyte Additive | Enhances CEI stability and reduces side reactions |

| Precursor for Cathodes | Facilitates high-capacity organic electrode materials |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Solid-State Structures

- Lithium Bis(dimethylethylsilyl)amide: Larger silyl substituents reduce polymerization tendencies, favoring monomeric or dimeric structures. For example, [Li{µ-N(SitBuMe₂)(SiMe₃)}]₂ (Compound 2) forms a dimeric structure with Li-N bond lengths of ~2.05 Å .

- Lithium Bis(trimethylsilyl)amide (LiHMDS, CAS 4039-32-1) : Smaller trimethylsilyl groups allow cyclic trimer formation ([Li(µ-N'')]₃) in the solid state, with Li-N distances averaging 2.10 Å .

- Sodium Derivatives : Sodium bis(dimethylethylsilyl)amide (e.g., [Na{µ-N(SitBuMe₂)₂}(THF)]₂) forms dimeric structures with Na-N distances of ~2.40 Å, influenced by THF coordination .

Table 1: Structural Parameters of Selected Bis(silyl)amides

Solution Behavior

- Aggregation: Bulky silyl groups in this compound suppress aggregation in non-polar solvents (e.g., C₆D₆), as evidenced by single ^1H-NMR signals . In contrast, LiHMDS forms dynamic oligomers in solution .

- Solvent Coordination: THF or DME coordination stabilizes monomeric structures (e.g., [Li{N(SiiPr₃)₂}(THF)₂] (Compound 8)) , while LiHMDS retains solvent-free trimers in hydrocarbon solvents .

Spectroscopic and Physical Properties

- ^29Si NMR : this compound exhibits upfield shifts (δSi ~-10 to -14 ppm) compared to LiHMDS (δSi ~-15 to -22 ppm), reflecting electronic differences in silyl substituents .

- Solubility : Both compounds are soluble in THF and hydrocarbons, but the bulkier derivative shows reduced solubility in polar solvents .

Q & A

Basic Research Questions

How should LiHMDS be handled to ensure safety and reactivity in deprotonation reactions?

LiHMDS is highly air- and moisture-sensitive, requiring strict inert atmosphere conditions (e.g., argon or nitrogen glovebox) during handling. Pre-drying solvents (e.g., THF, toluene) over molecular sieves or sodium/benzophenone is critical to avoid hydrolysis . Solutions in THF (1.0 M) are commercially available for ease of use, but purity must be verified via NMR or titration to confirm base strength . For solid LiHMDS, trimeric structures dominate in the crystalline state, while dimeric forms are prevalent in solution, affecting stoichiometric calculations .

What solvent systems optimize LiHMDS-mediated reactions?

LiHMDS solubility and reactivity vary with solvent polarity. In non-polar solvents (e.g., hexane, toluene), it exhibits higher aggregation and reduced nucleophilicity, favoring controlled deprotonation. In THF, its solubility increases, enhancing reactivity for sterically hindered substrates. For example, Wittig reactions using LiHMDS in THF at 0°C achieve efficient ylide formation with methyl triphenylphosphonium bromide . Avoid protic solvents (e.g., water, alcohols), as they quench the base and generate hazardous byproducts .

How can researchers confirm successful deprotonation using LiHMDS?

Monitor reactions via in situ techniques:

- NMR spectroscopy : Look for shifts in proton signals of the deprotonated substrate (e.g., α-protons in carbonyl compounds).

- Colorimetric indicators : Use substrates like fluorene, where deprotonation induces a visible color change.

- Quenching experiments : Add a deuterated solvent (e.g., D2O) and analyze for deuterium incorporation via mass spectrometry .

Advanced Research Questions

How does LiHMDS aggregation state influence reaction kinetics and selectivity?

LiHMDS exists as a trimer in the solid state and a dimer in solution, with aggregation dependent on solvent and temperature. In THF, the dimeric form predominates, increasing accessibility for deprotonation. Computational studies (e.g., DFT calculations) can model solvent effects on aggregation, while kinetic experiments (e.g., variable-temperature NMR) reveal rate differences between aggregated and monomeric species . For example, in enantioselective aldol reactions, solvent choice (toluene vs. THF) alters aggregation, impacting stereochemical outcomes .

How to resolve contradictions in LiHMDS reactivity across studies?

Discrepancies often arise from:

- Trace impurities : Residual moisture or oxygen can reduce effective base strength. Use Karl Fischer titration to quantify water content in solvents .

- Counterion effects : Compare LiHMDS with NaHMDS or KHMDS; lithium’s smaller ionic radius enhances Lewis acidity, stabilizing enolates differently .

- Substrate steric effects : Bulky substrates may require higher temperatures or longer reaction times to overcome kinetic barriers. Design control experiments with varying substrate sizes to isolate steric contributions .

What advanced characterization methods elucidate LiHMDS-substrate interactions?

- X-ray crystallography : Resolve LiHMDS-enolate structures to identify coordination modes (e.g., η³ vs. η¹ binding) .

- IR spectroscopy : Monitor N–Li stretching frequencies (500–600 cm⁻¹) to track aggregation changes .

- Electrospray ionization mass spectrometry (ESI-MS) : Detect transient intermediates in solution, such as lithium-bound enolates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.